FK-317

Description

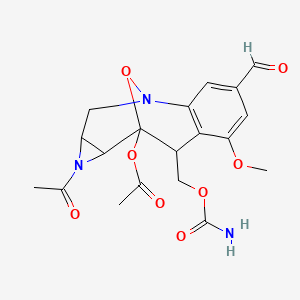

Structure

3D Structure

Properties

CAS No. |

102409-92-7 |

|---|---|

Molecular Formula |

C19H21N3O8 |

Molecular Weight |

419.4 g/mol |

IUPAC Name |

[11-acetyl-8-(carbamoyloxymethyl)-4-formyl-6-methoxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-9-yl] acetate |

InChI |

InChI=1S/C19H21N3O8/c1-9(24)22-14-6-21-13-4-11(7-23)5-15(27-3)16(13)12(8-28-18(20)26)19(30-21,17(14)22)29-10(2)25/h4-5,7,12,14,17H,6,8H2,1-3H3,(H2,20,26) |

InChI Key |

BUZDGGFWWPZBIN-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC)C=O)N(C2)O3)COC(=O)N)OC(=O)C |

Canonical SMILES |

CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC)C=O)N(C2)O3)COC(=O)N)OC(=O)C |

Synonyms |

11-acetyl-8-carbamoyloxymethyl,4-formyl-6-methoxy-14-oxa-1,11-diazatetracyclo(7.4.1.0.0)tetradeca-2,4,6-trien-9-yl acetate FK 317 FK 317 dihydrobenzoxazine FK-317 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Fk 317

Total Synthesis Approaches and Key Methodologies

The total synthesis of compounds related to FK-317, such as its parent compound FR-900482, is a formidable challenge that has spurred the development and application of innovative synthetic methods. These approaches often converge on the construction of the key benzazocine core and the stereoselective installation of its various functional groups. While a complete de novo total synthesis of this compound is not extensively detailed in publicly available literature, the strategies employed for its direct precursors and closely related analogues provide a clear blueprint for the synthetic challenges and solutions.

Amination via π-Allyl Palladium Complexes

The formation of carbon-nitrogen bonds is a cornerstone of the synthesis of nitrogen-containing heterocycles like this compound. While direct application to this compound synthesis is not prominently documented, palladium-catalyzed amination reactions involving π-allyl palladium complexes are a powerful tool for the construction of allylic amine moieties, which are structurally relevant to intermediates in the synthesis of complex alkaloids. This methodology allows for the stereospecific and regioselective introduction of nitrogen nucleophiles, a crucial transformation in the assembly of intricate molecular frameworks. The versatility of this reaction in controlling stereochemistry would be highly advantageous in constructing the densely functionalized core of this compound.

Carbonylative Lactamization for Heterocycle Formation

The construction of the heterocyclic core of this compound and its parent compounds has been a focal point of synthetic efforts. A notable strategy in the asymmetric synthesis of the benzazocine core of FR-900482 involves a novel palladium-catalyzed carbonylative lactamization. This key step facilitates the formation of the eight-membered lactam ring, a central feature of the molecule's architecture. This transformation highlights the utility of modern transition-metal catalysis in forging complex ring systems that are otherwise difficult to access through traditional methods.

Late-Stage C-H Insertion via Rhodium Catalysis

The functionalization of C-H bonds represents a modern and efficient approach to streamline synthetic sequences. While a specific application of late-stage C-H insertion via rhodium catalysis in the final steps of an this compound synthesis is not explicitly detailed in the literature, this strategy is of significant interest for the synthesis of complex molecules. Rhodium carbenoids are known to mediate C-H insertion reactions, allowing for the direct introduction of functional groups without the need for pre-functionalized substrates. In the context of this compound, such a strategy could potentially be employed to introduce or modify substituents on the aromatic ring or other positions of the molecule in a highly efficient manner, avoiding lengthy de novo synthetic routes.

Internal Michael Addition in Derivative Synthesis

The synthesis of derivatives of this compound has provided valuable insights into its mechanism of action and has showcased elegant synthetic strategies. In a synthetic approach toward a proposed tetracyclic aziridinomitosene derived from this compound, an internal Michael addition serves as a key ring-closing step. This reaction demonstrates the power of intramolecular cyclizations in constructing complex, fused-ring systems from relatively simple linear precursors. The stereochemical outcome of such additions is often highly controlled, making it a valuable tool in the synthesis of architecturally complex targets.

Protecting Group Chemistry in Complex Synthetic Sequences

The synthesis of a molecule as complex as this compound or its precursors necessitates a sophisticated strategy for the use of protecting groups to mask reactive functional groups while other parts of the molecule are being manipulated. In the formal enantiospecific synthesis of FK973, an analogue of FR-900482, the 9-phenylfluoren-9-yl group was employed to protect an aliphatic nitrogen atom. This protecting group was crucial for preventing racemization at a key stereocenter during the synthesis. The choice of protecting groups is critical and must be carefully planned to ensure their stability under various reaction conditions and their selective removal without affecting other sensitive functionalities. The following table provides examples of protecting groups relevant to the synthesis of complex nitrogen-containing natural products.

| Functional Group | Protecting Group | Abbreviation |

| Amine | 9-phenylfluoren-9-yl | - |

| Amine | tert-Butoxycarbonyl | Boc |

| Amine | Benzyl | Bn |

| Hydroxyl | Methoxymethyl ether | MOM |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS/TBS |

| Carbonyl | Acetal | - |

Semisynthetic Analogues and Modifications

This compound is a semisynthetic analogue of the natural products FR-900482 and FR-66979. nih.gov This means that the core structure of this compound is derived from the natural product, which is then chemically modified to produce the final compound. This approach is often more efficient than a total synthesis, as nature has already accomplished the difficult task of assembling the complex core. The development of semisynthetic analogues like this compound is a common strategy in medicinal chemistry to improve the pharmacological properties of a natural product, such as its efficacy, selectivity, or pharmacokinetic profile. While the specific modifications that transform FR-900482 into this compound are not detailed in the readily available scientific literature, they likely involve functional group manipulations such as acylation, alkylation, or other transformations of the reactive sites on the parent molecule.

Synthesis of Aziridinomitosene Derivatives Related to this compound

The aziridinomitosene core is a crucial structural feature of this compound, responsible for its mechanism of action which involves the alkylation of DNA. The synthesis of derivatives of this core has been a central theme in the study of this compound's chemistry. A key strategy involves the construction of the tetracyclic aziridinomitosene framework through a sequence of carefully orchestrated reactions.

One approach to a derivative of the proposed bioactive form of this compound involved an internal Michael addition. nih.gov This synthesis commenced with the generation of a key lithioaziridine intermediate from a deuterated stannylaziridine through a tin-lithium exchange. nih.gov This intermediate then underwent cyclization and subsequent aromatization to form the pyrrole (B145914) ring, a characteristic feature of the mitomycin family. nih.gov The final steps of this synthesis involved the reduction of an ester to a primary alcohol, which was then converted to a carbamate (B1207046). nih.gov

The reactivity of these synthesized aziridinomitosene derivatives has also been a subject of investigation. Under mild nucleophilic conditions, these highly sensitive and functionally dense heterocycles exhibit interesting reactivity patterns. For instance, N-protected aziridinomitosene derivatives have been observed to react with cesium carbonate in deuterated methanol (B129727) to yield isomeric products resulting from substitution at both the C(10) and C(9a) positions. nih.gov

| Starting Material | Key Intermediate | Final Product | Reference |

| Deuterated stannylaziridine | Lithioaziridine | N-trityl-protected this compound derivative | nih.gov |

| N-TBDPS protected aziridinomitosene | Iminium ion | C(10) and C(9a) substituted products | nih.gov |

Exploration of N-Protected Derivatives

The inherent reactivity of the aziridine (B145994) nitrogen in the mitomycin core necessitates the use of protecting groups during synthesis. The exploration of various N-protected derivatives has been crucial for the successful construction of this compound analogs and for probing the molecule's reactivity.

Commonly employed protecting groups for the aziridine nitrogen in the synthesis of this compound related compounds include the trityl (Tr) and the tert-butyldiphenylsilyl (TBDPS) groups. nih.govnih.gov These bulky groups serve to shield the reactive aziridine nitrogen from unwanted side reactions during subsequent synthetic transformations.

The choice of protecting group can significantly influence the stability and reactivity of the aziridinomitosene intermediate. For example, the N-trityl group has been utilized in the synthesis of a derivative of the proposed intermediate from the bioactivation of this compound. nih.gov However, the removal of these protecting groups to unveil the free N-H aziridine has proven to be a challenging task. Attempts to deprotect an N-trityl derivative using methanesulfonic acid and triisopropylsilane (B1312306) resulted in the undesired replacement of the C(10) carbamate with a hydride. nih.gov Similarly, the selective removal of the N-TBDPS group has also been met with difficulties, with studies suggesting that protonation of the aziridine nitrogen is a prerequisite for successful desilylation and detritylation. nih.gov

| Protecting Group | Precursor | Deprotection Conditions | Outcome | Reference |

| Trityl (Tr) | N-trityl-protected derivative | MsOH/i-Pr3SiH | Replacement of C(10) carbamate by hydride | nih.gov |

| TBDPS | N-TBDPS protected aziridinomitosene | CsF in TFE:THF | No reaction without protonation | nih.gov |

Regioselective and Stereoselective Synthetic Approaches

The synthesis of a molecule as complex as this compound demands a high degree of control over both regioselectivity and stereoselectivity. The precise arrangement of functional groups and the defined stereochemistry at multiple chiral centers are critical for its biological activity.

Regioselectivity:

The regioselectivity of reactions involving the this compound core is heavily influenced by the electronic nature of the indole (B1671886) nitrogen. The donor character of this nitrogen directs reactivity, particularly towards the C(10) position. This was observed during attempted reductive detritylation of an N-trityl protected aziridinomitosene, which led to hydride capture at the C(10) position. nih.gov This inherent electronic bias must be carefully considered when planning synthetic routes to avoid undesired side reactions.

In the context of aziridine ring-opening reactions, the regioselectivity is dependent on the nature of the activating group on the aziridine nitrogen and the incoming nucleophile. For activated aziridine-2-carboxylates, nucleophilic attack can occur at either the C-2 or C-3 position of the aziridine ring, leading to the formation of regioisomeric products. nih.gov The choice of activating group can therefore be used to steer the reaction towards the desired regioisomer.

Stereoselectivity:

The stereoselective construction of the aziridine ring is a pivotal step in the synthesis of this compound and its analogs. One powerful method for achieving this is through the Sharpless asymmetric epoxidation, which can be used to generate optically active epoxide precursors that are then converted to the corresponding aziridines. acs.org This approach has been successfully employed in the enantioselective total synthesis of the related natural product (+)-FR900482. acs.org

Another strategy for controlling stereochemistry involves intramolecular reactions where the stereochemistry of an existing chiral center directs the formation of a new one. For instance, in the synthesis of mitomycin analogs, the dihydroxylation of an olefinic precursor with osmium tetroxide has been shown to be stereospecific, with the reagent attacking from the less hindered face of the molecule. researchgate.net

The stereochemistry of aziridine ring-opening reactions is also a critical consideration. These reactions typically proceed with a high degree of stereocontrol, allowing for the predictable installation of new stereocenters. nih.gov The stereochemical outcome, whether inversion or retention of configuration, is dependent on the specific substrate and reaction conditions. nih.gov

Structure Activity Relationship Sar Studies of Fk 317 and Analogues

Role of Specific Substituents on Antitumor Potency and Selectivity

The nature and position of substituents on the dihydrobenzoxazine core of FK-317 play a pivotal role in modulating its antitumor potency and selectivity. The development of this compound itself as a "benzmethoxy derivative" of its predecessor, FK973, underscores the importance of substituent effects. nih.gov

Key substituents on the this compound molecule include acetyl and carbamoyloxymethyl groups. For this compound to exert its cytotoxic effects, it must undergo metabolic activation, which includes deacetylation. nih.govnih.gov The deacetylated metabolites are the species that, upon reduction, form the DNA cross-links. nih.govnih.govportico.org This suggests that the acetyl groups function as prodrug moieties, influencing the compound's stability, solubility, and pharmacokinetic profile. The rate and extent of deacetylation can therefore significantly impact the concentration of the active form of the drug within tumor cells.

The sequence of activity for the metabolites of this compound has been observed to be aldehyde, alcohol, and carboxylic forms in decreasing order of activity. portico.org This highlights the critical role of the substituents and their metabolic transformations in determining the ultimate cytotoxic potency of the compound. The selective metabolism of this compound in tumor tissues to its more cytotoxic forms is a key factor in its favorable therapeutic index. nih.gov

Comparative SAR with FK973 and Other Mitomycin-Related Compounds

A significant aspect of the SAR of this compound is understood through its comparison with its parent compound, FK973, and the well-known antitumor antibiotic, mitomycin C.

This compound is a new benzmethoxy derivative of FK973. nih.gov While both compounds exhibit potent antitumor activity, a critical differentiating factor is their safety profile. FK973 was associated with the severe side effect of vascular leak syndrome (VLS), which ultimately halted its clinical development. nih.gov In contrast, this compound retains the potent antitumor efficacy of FK973 but does not induce VLS. nih.gov This crucial difference is attributed to the structural modifications in this compound, specifically the introduction of the benzmethoxy group, which alters the molecule's physicochemical properties and its interaction with biological systems, leading to a more favorable toxicity profile. In preclinical studies, this compound demonstrated stronger cytotoxic effects against several tumor cell lines and equivalent or more potent antitumor activity against various murine and human tumor models compared to FK973. nih.gov

Like mitomycin C, this compound is a bioreductive agent that acts by forming interstrand DNA cross-links. nih.govnih.gov Cell lines that are resistant to this compound have shown cross-resistance to mitomycin C, suggesting a shared mechanism of activation and resistance, likely involving the enzyme DT-diaphorase. nih.govnih.govportico.org However, this compound has been shown to have a much stronger and broader effective dose range than mitomycin C and other reference drugs in human tumor xenograft models. nih.gov Furthermore, this compound demonstrated less myelosuppression compared to mitomycin C. portico.orgnih.gov

The table below summarizes the comparative in vitro cytotoxic activities of this compound and FK973 against various tumor cell lines.

| Cell Line | This compound IC50 (ng/mL) | FK973 IC50 (ng/mL) |

| B16 (murine melanoma) | 0.83 | 1.6 |

| P388 (murine leukemia) | 0.26 | 0.58 |

| HeLa S3 (human cervical cancer) | 0.35 | 1.1 |

| KB (human oral cancer) | 0.33 | 0.81 |

Data sourced from a comparative study of this compound and FK973. nih.gov

Computational Chemistry Approaches to SAR Elucidation

While specific computational chemistry studies focused solely on this compound are not extensively documented in publicly available research, the application of these methods to similar bioreductive alkylating agents provides a framework for understanding its SAR at a molecular level. Computational approaches such as molecular docking and molecular dynamics simulations are valuable tools for investigating the interactions of small molecules with their biological targets, in this case, DNA.

For compounds like this compound, computational modeling could be employed to:

Model the reductive activation process: By calculating the electron affinity and redox potentials of this compound and its analogues, it is possible to predict their susceptibility to enzymatic reduction. This can help in designing new derivatives with optimized activation kinetics.

Simulate DNA binding and alkylation: Molecular docking studies can predict the preferred binding sites and orientation of the activated form of this compound within the DNA minor groove. This can provide insights into the sequence selectivity of DNA alkylation.

Elucidate the structural basis of SAR: By building and analyzing 3D models of different this compound analogues, computational methods can help rationalize the observed differences in their biological activity. For instance, these models can show how different substituents might influence the conformation of the molecule, its interaction with activating enzymes, or its fit within the DNA minor groove.

These computational approaches, when combined with experimental data, can significantly accelerate the design and development of new antitumor agents with improved efficacy and reduced toxicity.

Bioreductive Activation and Metabolic Transformation of Fk 317

Enzymatic Pathways of Activation and Inactivation

The metabolic activation of FK-317 involves enzymatic pathways that facilitate its deacetylation and subsequent reduction.

Role of DT-Diaphorase in Reductive Activation

DT-diaphorase (also known as NQO1) plays a significant role in the reductive activation of deacetylated this compound. nih.govnih.gov Studies using an this compound-resistant subline of human non-small cell lung cancer cells (Lu99/317) have provided evidence for this. nih.govnih.gov This resistant subline was found to be deficient in DT-diaphorase activity. nih.govnih.gov Furthermore, treatment of the parent Lu99 cells with dicumarol (B607108), an inhibitor of DT-diaphorase, reduced the cytotoxicity of this compound. nih.govnih.govresearchgate.netdeepdyve.com This effect was not observed in the DT-diaphorase-deficient Lu99/317 cells. nih.govnih.govresearchgate.netdeepdyve.com These findings indicate that deacetylation of this compound is a necessary prerequisite for its reductive activation, and that DT-diaphorase is a key enzyme in the reduction of the deacetylated metabolites to their active form, which then induces DNA cross-linking and leads to cell death. nih.govnih.gov

Involvement of NADPH:Cytochrome P450 Reductase

While DT-diaphorase is crucial for reductive activation, the involvement of NADPH:Cytochrome P450 Reductase (POR) in the metabolism of this compound has also been considered. nih.govnih.gov However, studies comparing the this compound-resistant Lu99/317 cells and the parent Lu99 cells showed comparable levels of NADPH:Cytochrome P450 Reductase. nih.govnih.govresearchgate.net This suggests that while POR is a general enzyme involved in electron transfer for various cytochrome P450 enzymes and other proteins uniprot.orgthermofisher.comnih.govjst.go.jp, it may not play the primary activating role for this compound that DT-diaphorase does. The deficiency in DT-diaphorase in resistant cells, coupled with the effect of its inhibitor, strongly implicates DT-diaphorase as the key enzyme for the reductive activation of deacetylated this compound. nih.govnih.govresearchgate.netdeepdyve.com

Biotransformation Kinetics and Pathways in Preclinical Models

In preclinical models, such as mice, this compound undergoes rapid metabolism. nih.govnih.gov The primary metabolic pathway involves deacetylation, leading to the formation of monodeacetylated and dideacetylated metabolites. nih.govnih.gov The monodeacetylated form is produced rapidly, while the dideacetylated form appears more slowly. nih.govnih.gov

The differential distribution of this compound metabolites in tumor versus normal tissues in preclinical models is a significant finding. researchgate.netnih.gov Despite relatively low concentrations of the parent compound in tumor tissues and a lack of prolonged retention, the radioactivity in tumors was predominantly associated with the highly cytotoxic deacetylated metabolites. researchgate.netnih.gov In contrast, radioactivity in other tissues was mainly linked to non-cytotoxic metabolites. researchgate.netnih.gov This specific metabolic profile in tumors contributes to the observed strong antitumor activity of this compound in preclinical models without significant systemic toxicity. researchgate.netnih.gov

While specific detailed kinetic parameters (e.g., half-life, clearance rates for individual metabolites) were not extensively detailed in the provided abstracts, the rapid formation of deacetylated metabolites in blood and their preferential accumulation in tumors as cytotoxic species highlight the importance of these biotransformation pathways for this compound's activity in preclinical settings. nih.govnih.govresearchgate.netnih.gov

Molecular and Cellular Mechanisms of Action of Fk 317

DNA-Targeting Activity

The primary mechanism of FK-317's cytotoxicity involves the formation of covalent adducts with DNA, leading to the disruption of essential cellular processes such as replication and transcription. This DNA-damaging activity is a hallmark of many effective chemotherapeutic agents.

Formation of Interstrand DNA-DNA Cross-Links

A critical aspect of this compound's mechanism of action is its ability to induce interstrand DNA-DNA cross-links. nih.govnih.gov These lesions are formed by the covalent bonding of the two opposing strands of the DNA double helix, which physically prevents their separation. This blockage of DNA strand separation is a formidable obstacle to DNA replication and transcription, ultimately leading to cell death. nih.gov

The formation of these cross-links is not a direct action of the parent this compound molecule. Instead, this compound requires reductive activation and deacetylation to generate its active metabolites. nih.govnih.gov In a cell-free system, it is the deacetylated metabolites of this compound that have been shown to produce cross-linked DNA under reductive conditions. nih.govnih.gov This indicates that the cellular environment, with its reductive potential and enzymatic machinery, is essential for the bioactivation of this compound into a DNA cross-linking agent.

Absence of DNA Single-Strand Breaks

Analysis of the DNA damage profile induced by this compound has revealed a notable absence of DNA single-strand breaks. nih.govnih.gov This finding helps to distinguish the mechanism of this compound from other DNA-damaging agents that may cause a broader spectrum of DNA lesions, including strand scissions. The specific induction of cross-links without the accompanying formation of single-strand breaks suggests a more targeted mode of action for the active metabolites of this compound.

Investigation of DNA Cross-Link Sequence Specificity

Studies have been conducted to determine if the formation of DNA interstrand cross-links by this compound and its deacetylated metabolites occurs at random locations or exhibits a preference for specific DNA sequences. Research has established that these cross-links are formed within the 5'-CpG-3' sequence. acs.org This demonstrates a degree of sequence specificity for the DNA alkylation reaction, which is a common feature among many DNA cross-linking agents and can influence their biological activity.

Induction of Cytotoxicity and Cell Death Pathways

General Cytotoxic Effects on Various Cancer Cell Lines

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. Its efficacy has been shown to be greater than that of several established anticancer agents, including mitomycin C (MMC), adriamycin (ADR), and cisplatin (B142131) (CDDP). nih.govnih.gov The primary mechanism of this cytotoxicity involves the formation of DNA-DNA interstrand cross-links and DNA-protein cross-links within the cancer cells. nih.govnih.gov This is supported by alkaline elution analysis, which detected these cross-links in cells treated with this compound, while no DNA single-strand breaks were observed. nih.govnih.gov

The cytotoxic potency of this compound is highlighted in its effects on multidrug-resistant (MDR) tumor cells. In in vivo studies using nude mice, this compound significantly inhibited the growth of subcutaneously implanted KB-V1 vinblastine-resistant human epidermal carcinoma cells, as well as the parent KB-3-1 cells. nih.govnih.gov This demonstrates its effectiveness against tumors that have developed resistance to other chemotherapeutic agents.

| Cell Line | Cancer Type | Key Finding | Reference |

|---|---|---|---|

| Lu99 | Human Non-Small Cell Lung Cancer | Sensitive to this compound; cytotoxicity reduced by dicumarol (B607108). | nih.gov |

| Lu99/317 | This compound-Resistant Human Non-Small Cell Lung Cancer | Showed cross-resistance to Mitomycin C and Carboquone (B1668430). Deficient in DT-diaphorase. | nih.gov |

| KB-V1 | Vinblastine-Resistant Human Epidermal Carcinoma | Marked growth inhibition by this compound in vivo. In vitro resistance reversed by verapamil. | nih.govnih.gov |

| SBC-3/ADM | Adriamycin-Resistant Human Lung Carcinoma | Resistance indexes decreased with the removal of acetyl groups from this compound. | nih.govnih.gov |

Role of Active Metabolites in Mediating Cytotoxicity

The cytotoxic activity of this compound is not inherent to the parent molecule but is dependent on its metabolic activation. nih.govnih.gov The crucial first step in this activation is the deacetylation of this compound. nih.govnih.gov In a cell-free system, this compound itself does not induce DNA cross-links. However, its deacetylated metabolites are capable of producing cross-linked DNA under reductive conditions. nih.govnih.gov

Following deacetylation, these metabolites are further activated through a bioreductive process. The enzyme DT-diaphorase plays a central role in this reduction. nih.govnih.gov Once reduced by DT-diaphorase, the active metabolite can then form the DNA-DNA interstrand and DNA-protein cross-links that ultimately lead to cell death. nih.govnih.gov The essential role of this enzyme was demonstrated in an this compound-resistant subline of Lu99 human non-small cell lung cancer cells (Lu99/317), which was found to be deficient in DT-diaphorase activity. nih.govnih.gov Furthermore, treatment of the parent Lu99 cells with dicumarol, an inhibitor of DT-diaphorase, reduced the cytotoxicity of this compound. nih.govnih.gov

Comparative Mechanistic Pathways with Mitomycin C and Other Bioreductive Agents

The mechanism of action of this compound shares significant similarities with other bioreductive agents, most notably Mitomycin C (MMC) and carboquone (CQ). nih.govnih.gov Like this compound, both MMC and CQ require reductive activation to exert their cytotoxic effects, and this activation is also mediated by enzymes such as DT-diaphorase. nih.govnih.gov

The cross-resistance observed between these agents further supports a shared mechanistic pathway. The this compound-resistant Lu99/317 cell line, which has deficient DT-diaphorase activity, also demonstrated cross-resistance to both MMC and CQ. nih.govnih.gov However, this resistant subline did not show cross-resistance to adriamycin or cisplatin, indicating that the resistance is specific to agents activated by this particular bioreductive pathway. nih.govnih.gov While DT-diaphorase is a key activation enzyme for both this compound and MMC, it is worth noting that other enzymes, such as NADPH:cytochrome P450 reductase, can also activate MMC and CQ. In the Lu99/317 resistant cells, the levels of this alternative enzyme were comparable to the parent cell line, further pinpointing the deficiency in DT-diaphorase as the primary mechanism of resistance to this compound. nih.govnih.gov The fundamental difference in the activation of this compound is the prerequisite deacetylation step, which is not required for MMC or CQ. nih.govnih.gov

| Feature | This compound | Mitomycin C (MMC) |

|---|---|---|

| Activation Requirement | Deacetylation followed by bioreduction | Bioreduction |

| Key Activating Enzyme | DT-diaphorase | DT-diaphorase, NADPH:cytochrome P450 reductase |

| Mechanism of Cytotoxicity | DNA-DNA and DNA-protein cross-links | DNA cross-links |

| Cross-Resistance | Observed with MMC and Carboquone in DT-diaphorase deficient cells | Observed with this compound in DT-diaphorase deficient cells |

Preclinical Efficacy Studies of Fk 317

In Vivo Antitumor Activity in Xenograft and Syngeneic Models

In vivo studies using murine models of ascitic leukemia have demonstrated the antitumor activity of FK-317. The compound showed antitumor activity against P388 leukemia. researchgate.net Furthermore, this compound was also found to be active against various P388 leukemia strains that were resistant to other common chemotherapy agents. In comparisons with a related compound, FK973, this compound exhibited equivalent antitumor activity against P388 leukemia and demonstrated more potent activity against L1210 leukemia. researchgate.net

Table 5: In Vivo Antitumor Activity of this compound in Murine Leukemia Models

| Model | Finding |

|---|---|

| P388 Leukemia | Displayed antitumor activity. researchgate.net |

Efficacy in Murine Solid Tumor Models (e.g., M5076, Colon 38)

This compound has shown inhibitory effects on the growth of murine solid tumors. In studies involving adenocarcinoma colon 26, treatment with this compound resulted in a noticeable inhibition of tumor growth. nih.gov While specific data on the M5076 murine sarcoma model is not extensively detailed in the reviewed literature, the compound's efficacy in other murine models, such as colon adenocarcinoma, underscores its potential as a broad-spectrum antineoplastic agent. Further research is needed to fully elucidate its activity against a wider range of murine solid tumors.

Efficacy against Human Tumor Xenografts in Nude Mice (e.g., MX-1, LX-1, various carcinomas)

This compound has exhibited potent antitumor activity against a range of human tumor xenografts in nude mice. nih.gov Its efficacy has been evaluated in models of small cell and non-small cell lung cancer, stomach cancer, colon cancer, pancreatic cancer, breast cancer, cervical cancer, and ovarian cancer. nih.gov

In the human lung carcinoma LX-1 xenograft model, this compound demonstrated significant tumor growth inhibition. nih.gov Similarly, in the MX-1 human breast cancer xenograft model, the compound has been shown to be effective. The antitumor effects of this compound were found to be more potent and to have a broader effective dose range when compared to reference drugs such as mitomycin C, adriamycin, cisplatin (B142131), taxol, and irinotecan. nih.gov

Table 1: Antitumor Efficacy of this compound against Human Tumor Xenografts

| Tumor Model | Cancer Type | Outcome | Reference |

|---|---|---|---|

| LX-1 | Human Lung Carcinoma | Significant tumor growth inhibition | nih.gov |

| MX-1 | Human Breast Carcinoma | Potent antitumor activity | nih.gov |

Note: This table is interactive. Click on the headers to sort the data.

Survival Prolongation in Melanoma and Lung Carcinoma Models

Preclinical studies have indicated that this compound can prolong the survival of animals bearing certain tumors. While specific survival data for melanoma and lung carcinoma models treated with this compound is not detailed in the readily available literature, its potent antitumor activity in these cancer types suggests a likely survival benefit. The significant inhibition of tumor growth observed in lung carcinoma xenografts points towards the potential for increased lifespan in these models. nih.gov

Tumor Growth Inhibition Dynamics in Animal Models

The administration of this compound in animal models leads to a dynamic process of tumor growth inhibition. Following treatment, a marked reduction in the rate of tumor proliferation is observed. This effect is sustained over a period, leading to a significant difference in tumor volume between treated and control groups.

While specific time-course data and graphical representations of tumor growth curves were not available in the reviewed sources, the consistent reporting of significant tumor growth inhibition across multiple studies confirms the compound's potent in vivo antitumor activity. nih.govnih.gov

Tumor Selectivity and Differential Metabolite Patterns in Vivo Models

A key feature of this compound is its remarkable tumor selectivity, which is attributed to its differential metabolism in tumor tissues compared to normal tissues. nih.gov Investigations using radiolabeled this compound in tumor-bearing mice revealed that while the concentration of the parent compound in tumor tissues was relatively low, the radioactivity within the tumor was predominantly associated with strongly cytotoxic metabolites. nih.gov In contrast, the radioactivity in other tissues was mainly from non-cytotoxic metabolites. nih.gov

This selective activation is linked to the enzymatic environment within the tumor. The activation of this compound to its DNA-damaging form requires deacetylation followed by reduction, a process catalyzed by enzymes such as DT-diaphorase. nih.gov The differential expression or activity of such enzymes in tumor cells compared to healthy cells likely contributes to the observed tumor-selective cytotoxicity. This metabolic distinction allows for potent antitumor activity with a potentially favorable therapeutic window. nih.gov

Table 2: Metabolite Distribution and Activity

| Tissue | Predominant Metabolite Type | Cytotoxicity | Reference |

|---|---|---|---|

| Tumor | Cytotoxic Metabolites | High | nih.gov |

Note: This table is interactive. Click on the headers to sort the data.

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of Fk 317

Absorption and Distribution Characteristics in Animal Models

Studies utilizing animal models, particularly nude mice bearing human tumor xenografts, have provided insights into the absorption and distribution of FK-317. Following administration, the distribution of the compound throughout the body has been examined to understand its targeting potential.

Tissue Distribution of Radiolabeled Compound

Investigations involving the use of 14C-labeled this compound in tumor-bearing mice have been conducted to assess its tissue distribution. These studies revealed that the concentration of this compound in tumor tissues was relatively low. nih.govnih.gov Thin-layer chromatographic separation of radioactivity in different tissues indicated variations in the chemical form of the compound present. nih.govnih.gov

Tumor Retention and Concentration Dynamics

Despite the observed antitumor activity, studies in tumor-bearing mice indicated that long retention of the parent compound, this compound, in tumor tissues was not observed. nih.govnih.gov The concentration of this compound in tumor tissues remained relatively low. nih.govnih.gov However, the radioactivity detected in tumor tissues was primarily attributed to strongly cytotoxic metabolites, suggesting a differential distribution or activation of the compound within the tumor microenvironment compared to other tissues. nih.govnih.gov

Metabolite Profile and Elimination Pathways in Preclinical Systems

Metabolism plays a crucial role in the disposition and activity of this compound in preclinical systems. Studies have identified key metabolic transformations and provided insights into the nature and location of its metabolites.

This compound undergoes rapid metabolism in both human and mouse blood, initially forming a monodeacetylated metabolite. nih.govnih.gov This is followed by a slower conversion to a dideacetylated form. nih.govnih.gov Thin-layer chromatography studies demonstrated a distinct metabolite profile between tumor tissues and other tissues. nih.govnih.gov Radioactivity in tumors was predominantly associated with strongly cytotoxic metabolites, while in other tissues, it was mainly found in non-cytotoxic metabolites. nih.govnih.gov

Further research has elucidated the mechanism of metabolic activation. Deacetylation of this compound is a necessary step for its reductive activation. nih.govnih.gov The deacetylated form of this compound is subsequently reduced by DT-diaphorase, an enzyme implicated in the activation of certain bioreductive agents, to generate an active metabolite. nih.govnih.govbioworld.com This active metabolite is responsible for the cytotoxic effects by inducing DNA interstrand and DNA-protein cross-links. nih.govnih.gov

Based on the available information, the primary elimination pathway appears to involve metabolic transformation through deacetylation and subsequent reduction. Specific details regarding excretion routes (e.g., urinary or fecal excretion rates of the parent compound or metabolites) were not extensively detailed in the examined preclinical data.

Comparative Preclinical Characterization of Fk 317 with Analogues

Comparative Antitumor Potency and Spectrum

FK-317 has demonstrated potent antitumor activity across a range of preclinical models. In in vitro studies, this compound exhibited stronger cytotoxic effects compared to FK973 against various cultured tumor cell lines, including murine (B16, P388) and human (HeLa S3, KB) lines nih.gov.

In in vivo experiments using human tumor xenografts in nude mice, this compound showed significant tumor growth-inhibitory effects. The effective dose range of this compound was found to be stronger and broader than that of reference drugs such as Mitomycin C, Adriamycin, Cisplatin (B142131), Taxol, and Irinotecan against a panel of human tumor xenografts, including small cell lung cancer, non-small cell lung cancer, stomach cancer, colon cancer, pancreatic cancer, breast cancer, cervical cancer, and ovarian cancer nih.govnih.gov. Specifically, this compound showed equivalent antitumor activity to FK973 against P388, M5076, and MX-1 tumor models, and more potent activity against L1210, Colon 38, and LX-1 models nih.gov.

Resistance to certain chemotherapeutic agents can impact treatment efficacy. In studies involving multidrug-resistant (MDR) tumor cells, this compound was examined for its effects on vinblastine (B1199706) (VLB)-resistant human epidermal carcinoma KB cells (KB-V1). This compound markedly inhibited the growth of s.c. implanted KB-V1 cells in nude mice, as well as the parent KB-3-1 cells. However, in in vitro studies, KB-V1 cells showed greater resistance to this compound compared to VLB and Adriamycin. This resistance to this compound in KB-V1 cells was reversed by the addition of verapamil, which also decreased the intracellular accumulation of this compound in these resistant cells researchgate.net.

Table 1: Comparative Antitumor Activity of this compound vs. FK973 in Preclinical Models

| Tumor Model | This compound Activity vs. FK973 | Source |

| B16 (in vitro) | Stronger cytotoxic effects | nih.gov |

| P388 (in vitro) | Stronger cytotoxic effects | nih.gov |

| HeLa S3 (in vitro) | Stronger cytotoxic effects | nih.gov |

| KB (in vitro) | Stronger cytotoxic effects | nih.gov |

| P388 (in vivo) | Equivalent antitumor activity | nih.gov |

| L1210 (in vivo) | More potent antitumor activity | nih.gov |

| M5076 (in vivo) | Equivalent antitumor activity | nih.gov |

| Colon 38 (in vivo) | More potent antitumor activity | nih.gov |

| MX-1 (in vivo) | Equivalent antitumor activity | nih.gov |

| LX-1 (in vivo) | More potent antitumor activity | nih.gov |

| Human tumor xenografts (various) | Stronger and broader effective dose-range vs. Mitomycin C, Adriamycin, Cisplatin, Taxol, Irinotecan | nih.govnih.gov |

Differential Preclinical Safety Markers

A key aspect of the preclinical characterization of this compound has been the evaluation of its safety profile, particularly in comparison to FK973, which was associated with VLS.

Absence of Vascular Leak Syndrome Induction in Animal Models (vs. FK973)

Vascular leak syndrome (VLS) was a significant side effect observed with FK973 in clinical studies, leading to its discontinuation nih.gov. Preclinical studies specifically investigated whether this compound induced VLS in animal models. In a rat model designed to evaluate VLS by measuring pleural effusion, FK973 administered intravenously induced pleural effusion, a hallmark of VLS, 36 days after the initial dose nih.gov. This model was considered to reflect the delayed-type effusion with high protein concentrations seen in clinical VLS nih.gov. In stark contrast, this compound administered at various doses did not induce pleural effusion at all in this model nih.gov. These findings suggest that this compound does not induce VLS in preclinical animal models, addressing a major limitation of its analogue, FK973 nih.govresearchgate.netscholaris.caresearchgate.netacs.org.

Comparative Myelosuppression and Body Weight Effects in Animal Models

Myelosuppression (suppression of bone marrow activity) and body weight loss are common side effects associated with many chemotherapeutic agents. Preclinical studies compared the effects of this compound and reference drugs on these parameters in animal models.

In mice treated with this compound, the decrease in body weight and the extent of myelosuppression were less pronounced compared to animals treated with Mitomycin C, Adriamycin, Cisplatin, Taxol, or Irinotecan nih.govnih.gov. While leukopenic effects of FK973 and Mitomycin C were comparable at doses yielding similar antitumor activity, FK973 had no effect on platelet and red blood cell counts, whereas Mitomycin C significantly decreased both. FK973 also decreased colony-forming units in the spleen and in culture, but this effect was less than that of Mitomycin C, suggesting that FK973 might cause weaker myelosuppression than Mitomycin C researchgate.net. FK317 also demonstrated an anti-cachectic effect in tumor-bearing mice models (Colon26 and LX-1), ameliorating the weight loss induced by the tumors, in contrast to Mitomycin C which enhanced it researchgate.net.

Table 2: Comparative Preclinical Safety Markers of this compound vs. Reference Drugs

| Safety Marker | This compound vs. Reference Drugs (Mitomycin C, Adriamycin, Cisplatin, Taxol, Irinotecan) | This compound vs. FK973 | Source |

| Vascular Leak Syndrome | Not applicable (primary comparison is with FK973) | Absence of induction | nih.govresearchgate.netscholaris.caresearchgate.netacs.org |

| Myelosuppression | Less than reference drugs | Potentially weaker than Mitomycin C (based on FK973 data) | nih.govresearchgate.netnih.gov |

| Body Weight Decrease | Less than reference drugs | Not explicitly stated in comparison to FK973, but showed anti-cachectic effect vs. tumor-induced weight loss enhanced by Mitomycin C | nih.govnih.govresearchgate.net |

Rationales for Improved Preclinical Profile of this compound

The improved preclinical profile of this compound, particularly its lack of VLS induction and reduced general toxicity compared to FK973 and other agents, has been attributed to specific characteristics. While the concentration of this compound in tumor tissues was relatively low and long tumor retention was not observed, investigations using 14C-labelled this compound revealed that the radioactivity in the tumor primarily consisted of strongly cytotoxic metabolites nih.govnih.gov. In contrast, the radioactivity in other tissues was mainly due to non-cytotoxic metabolites nih.govnih.gov. This suggests that a specific metabolic activation pattern within the tumor tissue contributes to this compound's potent antitumor activity and reduced systemic toxicity nih.govnih.gov. This selective metabolic conversion to active cytotoxic species in the tumor microenvironment is considered a key rationale for the improved preclinical profile of this compound nih.govnih.gov.

Mechanisms of Acquired Resistance to Fk 317 in Preclinical Models

Establishment and Characterization of Resistant Cell Lines (e.g., Lu99/317)

To investigate the mechanisms of metabolic activation and resistance to FK-317, a resistant subline, designated Lu99/317, was established from human non-small cell lung cancer Lu99 cells. This was achieved through a process of stepwise and brief exposure (1 hour) to this compound. nih.govnih.gov Characterization of the Lu99/317 cell line revealed distinct differences compared to the parental Lu99 cells, particularly in its sensitivity profile to this compound and other antineoplastic agents. nih.govnih.gov

Cross-Resistance Patterns with Other Antineoplastic Agents

Studies using the Lu99/317 resistant subline have provided insights into the cross-resistance patterns of this compound with other chemotherapy drugs. The Lu99/317 cells demonstrated cross-resistance to mitomycin C (MMC) and carboquone (B1668430) (CQ). nih.govnih.govresearchgate.net However, these cells did not show cross-resistance to adriamycin (ADR) or cisplatin (B142131) (CDDP). nih.govnih.govresearchgate.net This specific pattern of cross-resistance suggests shared or related mechanisms of action or resistance between this compound, MMC, and CQ, while differentiating them from ADR and CDDP. nih.govnih.gov

The following table summarizes the cross-resistance patterns observed in the Lu99/317 cell line:

| Agent | Cross-Resistance in Lu99/317 |

| This compound | Resistant |

| Mitomycin C | Resistant |

| Carboquone | Resistant |

| Adriamycin | Not Resistant |

| Cisplatin | Not Resistant |

Role of Metabolic Enzymes in Resistance (e.g., DT-Diaphorase Deficiency)

Investigation into the metabolic activation of this compound has highlighted the crucial role of certain enzymes, particularly DT-diaphorase (also known as NADPH:quinone oxidoreductase 1 or NQO1). nih.govnih.gov this compound is a bioreductive agent, and its activation is necessary for its cytotoxic effects. nih.govnih.gov Deacetylation of this compound is a prerequisite for its reductive activation. nih.govnih.gov The deacetylated metabolite is then reduced by DT-diaphorase to form the active metabolite, which subsequently forms DNA-DNA interstrand and DNA-protein cross-links, leading to cell death. nih.govnih.gov

In the this compound-resistant Lu99/317 cell line, a deficiency in DT-diaphorase enzyme activity was observed. nih.govnih.govresearchgate.net This deficiency, determined by enzyme activity assay, suggests that impaired reductive activation of this compound due to low DT-diaphorase levels is a significant mechanism of resistance in these cells. nih.govnih.gov To further support this, treatment of the parental Lu99 cells with dicumarol (B607108), an inhibitor of DT-diaphorase, reduced the cytotoxicity of this compound to these cells. nih.govnih.govresearchgate.net However, dicumarol treatment did not affect the already reduced cytotoxicity of this compound in the Lu99/317 resistant cells. nih.govnih.govresearchgate.netresearchgate.net This indicates that the absence or reduced activity of DT-diaphorase in Lu99/317 cells bypasses the effect of the inhibitor and contributes directly to resistance. nih.govnih.gov

While DT-diaphorase was found to be deficient in the resistant cells, the levels of NADPH:cytochrome P450 reductase, another enzyme involved in the activation of some bioreductive agents like MMC and CQ, were comparable in both the resistant and parent cell lines. nih.govnih.govresearchgate.net This further emphasizes the specific role of DT-diaphorase deficiency in this compound resistance in this model. nih.govnih.gov

Investigation of Molecular Mechanisms Underlying Resistance Development

The primary molecular mechanism identified for acquired resistance to this compound in the Lu99/317 preclinical model is the deficiency in DT-diaphorase activity. nih.govnih.gov This enzyme is critical for the reductive activation of the deacetylated form of this compound, which is necessary for the formation of cytotoxic DNA cross-links. nih.govnih.gov The absence or significant reduction of functional DT-diaphorase in resistant cells prevents the formation of the active metabolite, thereby conferring resistance. nih.govnih.gov

While the research highlights DT-diaphorase deficiency as a key mechanism, other potential molecular alterations contributing to resistance could be explored in future studies. These might include investigations into the expression or activity of enzymes involved in the deacetylation of this compound, alterations in DNA repair mechanisms that could counteract the DNA cross-linking induced by the active metabolite, or changes in drug transport that affect intracellular this compound concentrations. However, based on the provided search results, the most prominent molecular mechanism elucidated in the Lu99/317 model is the deficiency of DT-diaphorase. nih.govnih.gov

Advanced Research Methodologies and Future Directions in Fk 317 Research

Advanced Spectroscopic and Structural Elucidation Techniques for Metabolites

The biotransformation of FK-317 is central to its cytotoxic effect. Early research identified that deacetylation is a prerequisite for its reductive activation, leading to the formation of active metabolites that can cross-link DNA. nih.govnih.gov However, the precise structures of these and potentially other metabolites have not been fully characterized using modern analytical techniques.

Future research should employ a suite of advanced spectroscopic methods for the comprehensive structural elucidation of this compound metabolites. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) would be instrumental in identifying and quantifying metabolites in complex biological matrices. Further fragmentation analysis (MS/MS) can provide critical information about the chemical structure of these metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY and HMBC, would be invaluable for definitively establishing the chemical structure and stereochemistry of isolated metabolites. nih.govnih.govresearchgate.netresearchgate.net These sophisticated approaches would move beyond the initial discovery of a "deacetylated metabolite" to create a complete metabolic map for this compound.

Table 1: Potential Advanced Methodologies for this compound Metabolite Analysis

| Methodology | Application in this compound Research | Potential Insights |

|---|---|---|

| LC-HRMS | Identification and quantification of metabolites in vitro and in vivo. | Discovery of novel or low-abundance metabolites; understanding metabolic pathways. |

| MS/MS | Structural characterization of detected metabolites. | Determination of fragmentation patterns to infer chemical structures. |

| 2D-NMR | Unambiguous structural and stereochemical elucidation of purified metabolites. | Definitive confirmation of metabolite structures, including the active deacetylated form. |

Proteomic and Transcriptomic Profiling in Response to this compound Treatment

The cellular response to this compound, a DNA cross-linking agent, is expected to involve complex signaling pathways related to DNA damage repair, cell cycle arrest, and apoptosis. To date, specific proteomic or transcriptomic studies on cells treated with this compound have not been extensively reported.

Future investigations should leverage transcriptomic techniques, such as RNA-sequencing, to profile global changes in gene expression in cancer cells following this compound exposure. nih.gov This could identify key genes and pathways that are up- or down-regulated, providing a molecular signature of the drug's activity.

Similarly, quantitative proteomic analyses could identify proteins whose expression levels or post-translational modifications change upon treatment. mdpi.comnih.govnih.gov This would offer a functional view of the cellular response, potentially revealing novel targets or biomarkers of drug sensitivity. Comparing the proteomic profiles of sensitive and resistant cell lines would be particularly insightful for understanding resistance mechanisms.

Computational Modeling and Cheminformatics in SAR and Mechanism Prediction

Computational approaches are powerful tools for accelerating drug development, yet their application to this compound has not been documented. Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to understand the chemical features of the this compound scaffold that are critical for its cytotoxic activity. nih.govresearchgate.net

Molecular docking and simulation studies could predict how this compound and its metabolites interact with biological macromolecules. A primary target for such studies would be the enzyme DT-diaphorase, which is known to be crucial for the reductive activation of the deacetylated metabolite. nih.govnih.gov These models could elucidate the precise binding interactions and the electronic requirements for efficient bioactivation, guiding the design of new analogs.

Development of Novel Analogs with Enhanced Specificity, Potency, or Improved Biotransformation Profile

The development of novel analogs based on the this compound scaffold is a promising avenue for future research. researchgate.netmdpi.commdpi.comresearchgate.net Guided by computational modeling and a deeper understanding of its metabolic activation, medicinal chemists could design and synthesize new derivatives with improved properties. Key objectives for analog development would include:

Enhanced Potency: Modifications to increase the intrinsic cytotoxicity of the active metabolite.

Improved Biotransformation: Designing analogs that are more efficiently converted to the active species by enzymes like DT-diaphorase.

Increased Specificity: Engineering compounds that are preferentially activated in the tumor microenvironment to reduce off-target effects.

Overcoming Resistance: Creating analogs that may be activated by alternative reductive enzymes, thus bypassing resistance due to low DT-diaphorase levels.

Exploration of Combinatorial Preclinical Therapies and Synergistic Interactions

Combining this compound with other anticancer agents could lead to synergistic effects and overcome resistance. As a DNA cross-linking agent, this compound could be rationally combined with inhibitors of DNA repair pathways, such as PARP inhibitors. The efficacy of such combinations would need to be systematically evaluated in preclinical cancer models. Further studies could also explore synergy with other standard-of-care chemotherapies or targeted agents, with the goal of achieving greater therapeutic efficacy at lower doses, potentially reducing toxicity.

Investigation of Potential Non-Oncological Applications based on Mechanism of Action

While this compound has been studied for its antitumor effects, its mechanism of action as a bioreductive agent that induces DNA cross-links might have relevance in other therapeutic areas. For example, conditions characterized by pathological cell proliferation could potentially be amenable to treatment. However, significant research would be required to explore any such non-oncological applications, starting with mechanistic validation in relevant disease models. nih.gov

Strategies for Overcoming Preclinical Resistance Mechanisms

A significant preclinical finding is that resistance to this compound is associated with a deficiency in the enzyme DT-diaphorase, which is necessary for the drug's reductive activation. nih.govnih.gov An this compound-resistant human non-small cell lung cancer subline, Lu99/317, was found to be deficient in this enzyme. nih.govnih.gov

Future strategies to overcome this resistance mechanism could include:

Co-administration with DT-diaphorase inducers: Investigating compounds that can upregulate the expression or activity of DT-diaphorase in tumor cells.

Development of alternatively activated analogs: As mentioned previously, designing this compound analogs that can be activated by other cellular reductases, such as NADPH:cytochrome P450 reductase, whose levels were found to be comparable in both sensitive and resistant cell lines. nih.govnih.gov

Gene therapy approaches: Exploring viral or nanoparticle-based delivery of the gene for DT-diaphorase to tumor cells to restore sensitivity to this compound.

Table 2: Summary of Known this compound Resistance Mechanism and Potential Counterstrategies

| Resistance Mechanism | Experimental Observation | Potential Future Strategy |

|---|---|---|

| Reduced Drug Activation | Deficiency of DT-diaphorase enzyme activity in the this compound-resistant Lu99/317 cell line. nih.govnih.gov | Development of analogs activated by other reductases (e.g., NADPH:cytochrome P450 reductase). |

New Perspectives on Bioreductive Drug Design within the Dihydrobenzoxazine Class.

The quest for more selective and effective cancer therapies has led to the exploration of bioreductive drugs, agents that are activated under the hypoxic conditions characteristic of solid tumors. Within this field, the dihydrobenzoxazine class of compounds has emerged as a promising scaffold for the development of novel anticancer agents. This compound, a notable member of this class, has provided crucial insights into the design principles and mechanisms of action for these targeted therapies. Its unique activation pathway and potent antitumor activity have laid the groundwork for new perspectives in the design of next-generation bioreductive drugs.

The activation of this compound is a sophisticated two-step process that ensures its selective cytotoxicity in the tumor microenvironment. The initial and essential step is the deacetylation of the parent compound. nih.gov This is followed by the reduction of the deacetylated metabolite by the enzyme DT-diaphorase (DTD), which is often overexpressed in various cancer cells. nih.govnih.gov This reduction generates an active metabolite responsible for creating DNA-DNA interstrand and DNA-protein cross-links, ultimately leading to cancer cell death. nih.gov This mechanism of action underscores the importance of both enzymatic activity and the tumor's reductive environment for the drug's efficacy.

This compound has demonstrated potent antitumor effects across a wide range of human tumor xenografts, including small cell and non-small cell lung cancer, stomach, colon, pancreatic, breast, cervical, and ovarian cancers. nih.gov Notably, its tumor growth-inhibitory effects and effective dose range are significantly greater than those of conventional chemotherapeutic agents like mitomycin C, adriamycin, and cisplatin (B142131). nih.gov A key differentiator for this compound is its improved safety profile compared to its predecessor, FK973. While FK973 was associated with vascular leak syndrome, this compound, a benzmethoxy derivative, does not induce this severe side effect, highlighting the critical role of specific structural modifications in mitigating toxicity. nih.gov

The development of resistance to this compound has also provided valuable lessons for future drug design. Studies on this compound-resistant cell lines have revealed that a deficiency in DT-diaphorase activity is a key mechanism of resistance. nih.gov This finding emphasizes the central role of this enzyme in the therapeutic efficacy of dihydrobenzoxazine-based bioreductive drugs and suggests that patient selection based on tumor DT-diaphorase levels could be a viable strategy for optimizing treatment outcomes.

Future directions in the design of dihydrobenzoxazine-based bioreductive drugs are focused on several key areas. One promising avenue is the development of analogs with enhanced hypoxia selectivity, ensuring that the drugs are preferentially activated in the low-oxygen environment of tumors while sparing healthy, well-oxygenated tissues. Another area of active research is the design of novel derivatives that can overcome resistance mechanisms, such as reduced DT-diaphorase activity. This may involve exploring alternative bioreductive activation pathways or developing compounds that are less susceptible to efflux pumps.

Furthermore, the integration of theranostic approaches, where a single agent can be used for both diagnosis and therapy, represents an exciting frontier. rsc.org Designing dihydrobenzoxazine derivatives that, upon activation, not only release a cytotoxic agent but also generate a detectable signal could allow for real-time monitoring of drug delivery and activation within the tumor. The knowledge gained from the study of this compound and its analogs continues to inform the rational design of the next generation of bioreductive prodrugs, with the ultimate goal of developing more effective and less toxic cancer therapies. nih.gov

Comparative Cytotoxicity of Dihydrobenzoxazine Derivatives

| Compound | Cell Line | IC50 (µM) | Primary Activation Mechanism | Key Structural Feature |

| This compound | HeLa S3 | Data not specified | Deacetylation followed by DT-diaphorase reduction | Benzmethoxy group |

| This compound | KB | Data not specified | Deacetylation followed by DT-diaphorase reduction | Benzmethoxy group |

| This compound | B16 | Data not specified | Deacetylation followed by DT-diaphorase reduction | Benzmethoxy group |

| This compound | P388 | Data not specified | Deacetylation followed by DT-diaphorase reduction | Benzmethoxy group |

| FK973 | Multiple | Not specified in provided context | DT-diaphorase reduction | Lacks benzmethoxy group of this compound |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.